

4,5-Dichloroindole CAS number 122509-73-3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dichloroindole

Cat. No.: B179347

[Get Quote](#)

An In-Depth Technical Guide to **4,5-Dichloroindole** (CAS: 122509-73-3)

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical resource on **4,5-Dichloroindole**, a halogenated indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This guide details its physicochemical properties, spectroscopic signature, synthesis protocols, and known biological activities, presenting data in a structured format to support research and development endeavors.

Physicochemical Properties

4,5-Dichloroindole is a solid, typically appearing as a white or off-white powder.^{[1][2]} Its core chemical structure consists of an indole ring substituted with chlorine atoms at the 4 and 5 positions. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.^{[3][4]}

Table 1: Physicochemical Data for **4,5-Dichloroindole**

Property	Value	Source(s)
CAS Number	122509-73-3	[5]
Molecular Formula	C ₈ H ₅ Cl ₂ N	[1] [5]
Molecular Weight	186.04 g/mol	[5] [6]
Appearance	Solid, white powder	[1] [2]
Purity	≥98% (Commercially available)	[5]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	[5]
Storage	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.	[5]
SMILES	<chem>ClC1=C(Cl)C2=C(NC=C2)C=C1</chem>	[5]

| InChI Key | MUWQPYPTCAUUGM-UHFFFAOYSA-N |[\[5\]](#) |

Spectroscopic Data

Structural elucidation and confirmation of **4,5-Dichloroindole** are typically achieved through a combination of spectroscopic techniques. While raw spectral data is dependent on the specific instrumentation and conditions, the expected characteristics are summarized below. Detailed NMR and MS spectra have been made available in the supporting information of recent publications on its synthesis.[\[4\]](#)

Table 2: Summary of Spectroscopic Data for Structural Elucidation

Technique	Purpose and Expected Observations
¹ H NMR	Provides information on the number and environment of protons. The spectrum would show characteristic signals for the aromatic protons on the benzene and pyrrole rings, with chemical shifts and coupling patterns influenced by the electron-withdrawing chlorine atoms. The N-H proton of the indole ring would also be present.
¹³ C NMR	Identifies the number of unique carbon atoms and their chemical environments. The spectrum would display distinct signals for the eight carbon atoms of the dichloroindole core.
Mass Spectrometry (MS)	Determines the molecular weight and fragmentation pattern. The mass spectrum would show a molecular ion peak corresponding to the molecular weight (186.04 g/mol), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. Key absorptions would include N-H stretching vibrations for the indole amine and C-H and C=C stretching for the aromatic system. |

Synthesis and Reactivity

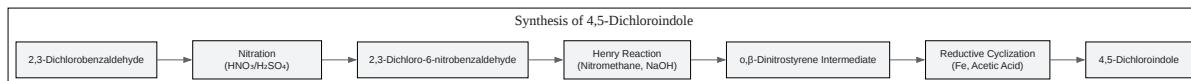
4,5-Dichloroindole is a valuable building block for synthesizing a range of fine chemicals and pharmaceuticals.^[4] Its reactivity is characteristic of the indole scaffold, allowing for substitutions and modifications, particularly at the nitrogen and the 3-position of the pyrrole ring.

A Novel and Efficient Synthetic Protocol

A practical and scalable three-step process for the preparation of **4,5-Dichloroindole** has been developed, starting from the commercially available 2,3-dichlorobenzaldehyde.[3][4] This method avoids the need for column chromatography, making it suitable for large-scale production with yields between 67-70%. [4]

The key stages of this synthesis are:

- Nitration: Nitration of 2,3-dichlorobenzaldehyde yields a mixture of regioisomers, including the required 2,3-dichloro-6-nitrobenzaldehyde.[3]
- Henry Reaction: The nitrobenzaldehyde intermediate undergoes a telescopic Henry reaction with nitromethane.[3][4]
- Reductive Cyclization: The resulting α,β -dinitrostyrene intermediate is subjected to reductive cyclization using iron powder in methanol and acetic acid to yield the final **4,5-dichloroindole** product.[3][4]


Experimental Protocol: Synthesis of **4,5-Dichloroindole**[3]

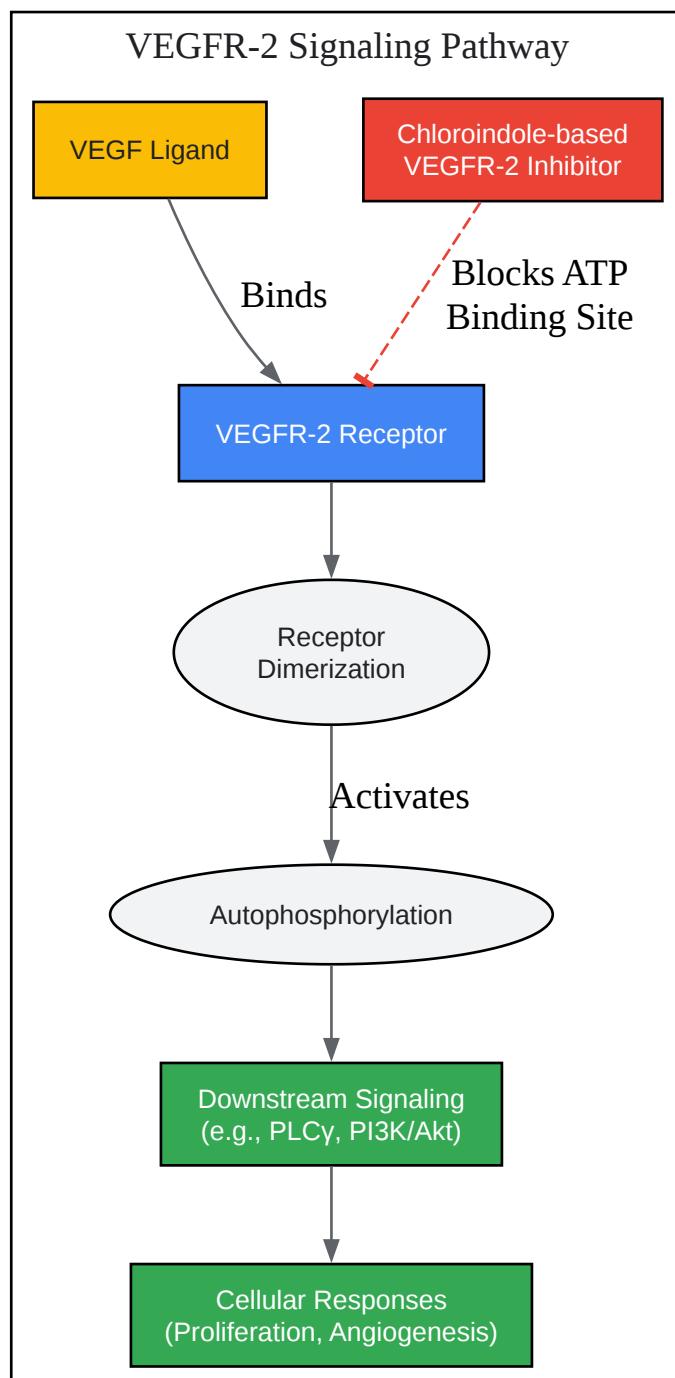
Step 1: Preparation of 1,2-Dichloro-4-nitro-3-(2-nitro-vinyl)-benzene

- Dissolve 2,3-dichloro-6-nitrobenzaldehyde (278 g) and nitromethane in methanol (250 mL).
- Slowly add an aqueous solution of NaOH (300 mL, 5M) at 5–10 °C, maintaining the temperature throughout the addition.
- Stir the reaction for 3–4 hours at 5–10 °C, monitoring progress by TLC/HPLC.
- Upon completion, slowly add cold water (3 L) followed by concentrated HCl to adjust the pH to 4–5.
- The resulting α,β -dinitrostyrene intermediate can then be carried forward to the next step.

Step 2: Reductive Cyclization to **4,5-Dichloroindole**

- The crude α,β -dinitrostyrene intermediate is treated with iron powder in a mixture of methanol and acetic acid.
- This reaction proceeds via a Nenitzescu-type indole synthesis mechanism to form the final **4,5-dichloroindole**.

[Click to download full resolution via product page](#)


Synthetic pathway for **4,5-Dichloroindole**.

Biological Activity and Applications

While **4,5-dichloroindole** itself is primarily an intermediate, its core scaffold is present in molecules with significant biological activities. Chloroindole derivatives have been investigated for a range of therapeutic applications, particularly in oncology.

Anticancer and Antiangiogenic Activity

Derivatives of the related 5-chloro-pyrimido[4,5-b]indole scaffold have been designed and synthesized as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).^[7] VEGFR-2 is a key receptor tyrosine kinase that mediates tumor angiogenesis, the process by which tumors form new blood vessels to support their growth.^[7] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to an antiangiogenic and anticancer effect.^[7]

[Click to download full resolution via product page](#)

Mechanism of VEGFR-2 inhibition.

Plant Growth Regulation

Other chlorinated indole derivatives, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), are known to function as plant hormones (auxins).^{[8][9]} These compounds can promote adventitious root formation and influence hypocotyl growth.^[8] The herbicidal effect is believed to be caused by the induction of abnormal ethylene levels within plant tissues.

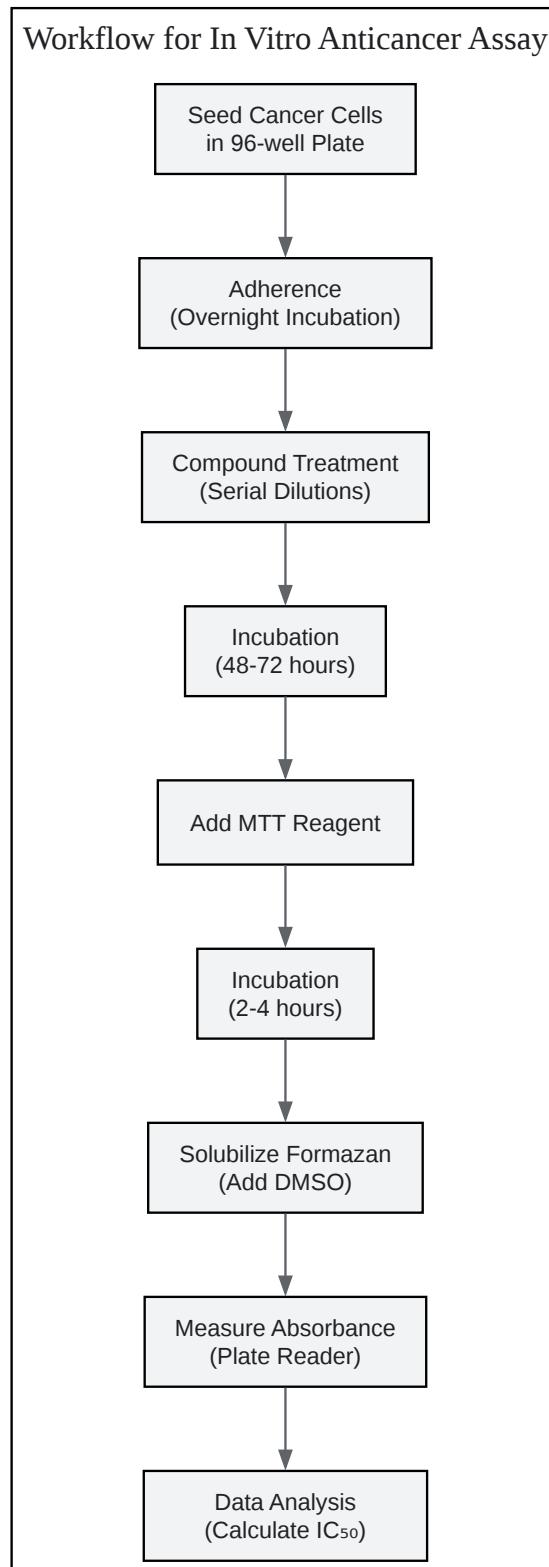
Table 3: Summary of Biological Activities of Chloroindole Derivatives

Derivative Class	Biological Activity	Mechanism of Action (if known)	Reference(s)
Pyrimido[4,5-b]indoles	Anticancer, Antiangiogenic	Inhibition of VEGFR-2 tyrosine kinase	[7]
4-Amino-3-chloro-1H-pyrrole-2,5-diones	Potential Tyrosine Kinase Inhibitors	Interaction with ATP- binding domains of EGFR and VEGFR2	[10]
4-Chloroindole-3-acetic acid	Plant Growth Regulation (Auxin)	Induction of abnormal ethylene levels	[8]

| 5-Chloroindole | Positive Allosteric Modulator | Enhances 5-HT₃ receptor response to serotonin |^{[11][12]} |

Experimental Protocols for Biological Evaluation

The evaluation of chloroindole derivatives often involves in vitro assays to determine their cytotoxic effects against cancer cell lines. The MTT assay is a standard colorimetric method for assessing cell viability.


General Protocol: In Vitro Anticancer Activity (MTT Assay)^[14]

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) for synthesized compounds.

- Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5%

CO₂).

- Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds. Include vehicle (e.g., DMSO) and positive (e.g., Doxorubicin) controls.
- Incubation: Incubate the plates for 48 to 72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well using a microplate reader at an appropriate wavelength. The IC₅₀ value can then be calculated from the dose-response curve.

[Click to download full resolution via product page](#)

Workflow for MTT-based cell viability assay.

Conclusion

4,5-Dichloroindole (CAS: 122509-73-3) is a synthetically valuable heterocyclic compound. Its efficient, scalable synthesis makes it an accessible starting material for the development of novel compounds with significant biological activities. The prevalence of the chloroindole scaffold in molecules targeting key pathways in cancer, such as VEGFR-2 signaling, underscores its importance in drug discovery and medicinal chemistry. This guide provides a foundational resource for professionals engaged in the research and application of this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sunlake.lookchem.com [sunlake.lookchem.com]
- 2. 4,5-Dichloro-1H-indole | 122509-73-3 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4,5-Dichloroindole | CAS 122509-73-3 | Sun-shinechem [sun-shinechem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [4,5-Dichloroindole CAS number 122509-73-3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b179347#4-5-dichloroindole-cas-number-122509-73-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com